1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one is a heterocyclic compound that features both azetidine and enone functional groups. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one can be achieved through a multi-step process. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the enone structure . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as tubulin. The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin-binding agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine ring structure and has similar biological activities.
3-Allylazetidin-2-one: Another related compound with comparable antiproliferative effects.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound also exhibits tubulin-destabilizing properties.
Uniqueness
1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization makes it a promising candidate for further research in cancer therapy.
Properties
IUPAC Name |
1-(3-hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-5-9(12)6-10(7-9)8(11)4-2/h3-4,12H,1-2,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGIVJHNUJPMQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CN(C1)C(=O)C=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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